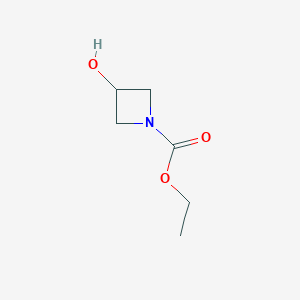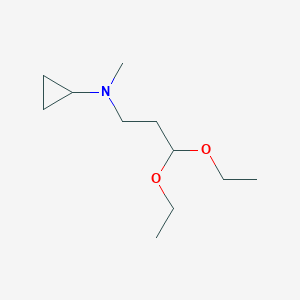
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine
Übersicht
Beschreibung
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine (DEPC-MCP) is an organic compound that is widely used in scientific research and laboratory experiments. It is used in many different applications, from synthesizing other compounds to studying biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Syntheses and Analytical Characterizations : The compound has been utilized in the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines. These compounds are known to inhibit monoamine oxidase and have been shown to mimic hallucinogens. The study describes the synthesis of fifteen N-alkyl derivatives of phenyl-substituted and isomeric methoxy phenylcyclohexylamines, among others, using various analytical techniques (Wallach et al., 2016).
Pharmacological Characterizations : Another study focused on the pharmacological characterization of novel psychoactive substances (NPS), specifically arylcyclohexylmorpholines, which include analogues of the compound. This research provides crucial insights into the interaction of these substances with central nervous system receptors, particularly their affinity for the N-methyl-D-aspartate receptor (NMDAR), which is a significant target for dissociative anesthetics (Colestock et al., 2018).
Chemical Synthesis and Applications : In another study, the compound's derivatives were used in a Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines and constrained analogues of neurotransmitters like histamine and tryptamine. These derivatives have implications in neuroscience research, given their potential to inhibit enzymes and mimic neurotransmitters (Faler & Joullié, 2007).
Chemical Bonding and Photophysics : The compound's derivatives have also been studied in the context of molecular design and photophysics, specifically in the creation of quaternary hybrid terbium centered systems with novel functional di-urea linkages. This research has implications for understanding the photophysical properties of complex molecular-based hybrids (Yan & Wang, 2007).
Metabolic Activation Studies : There has been research on the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines, including derivatives of this compound, by human sulfotransferases. These studies are crucial for understanding the biochemical pathways and potential toxicological implications of these compounds (Chou, Lang & Kadlubar, 1995).
Eigenschaften
IUPAC Name |
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-13-11(14-5-2)8-9-12(3)10-6-7-10/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVHKIJIPJQPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN(C)C1CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



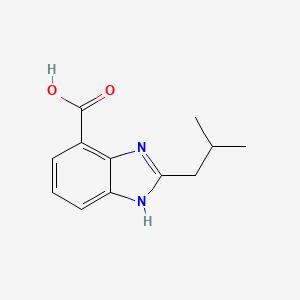
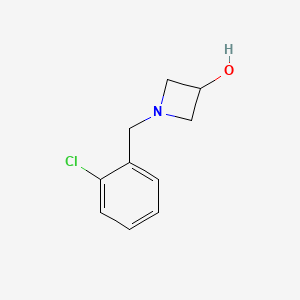




![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
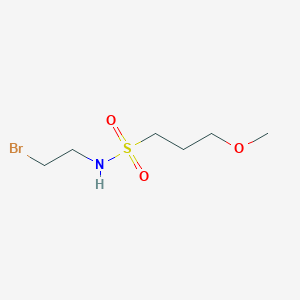
![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
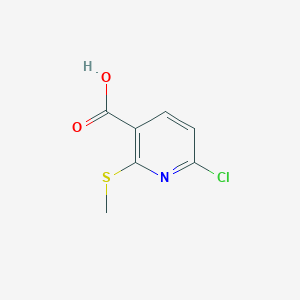
![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)

